Superior Potency in Reversing Neuromuscular Blockade Compared to Pyridostigmine and Edrophonium
In an in vitro model of pancuronium-induced neuromuscular blockade, neostigmine demonstrated significantly greater potency for reversal than both pyridostigmine and edrophonium. The effective dose required to reverse 50% of a 95% block (ED50) was 5.5 ± 4 nM for neostigmine, compared to 0.27 ± 0.06 µM for pyridostigmine and 2.1 ± 0.05 µM for edrophonium [1].
| Evidence Dimension | ED50 for reversal of 95% pancuronium-induced neuromuscular block |
|---|---|
| Target Compound Data | 5.5 ± 4 nM |
| Comparator Or Baseline | Pyridostigmine (0.27 ± 0.06 µM), Edrophonium (2.1 ± 0.05 µM) |
| Quantified Difference | Neostigmine is ~49-fold more potent than pyridostigmine and ~382-fold more potent than edrophonium on a molar basis. |
| Conditions | In vitro rat diaphragm-phrenic nerve preparation; pancuronium-induced blockade; train-of-four stimulation. |
Why This Matters
This ~50-fold potency advantage over pyridostigmine means that significantly less drug substance is required per experiment or dose, reducing solvent load and potentially minimizing off-target effects.
- [1] Bartkowski RR. Incomplete reversal of pancuronium neuromuscular blockade by neostigmine, pyridostigmine, and edrophonium. Anesth Analg. 1987;66(7):594-598. View Source
